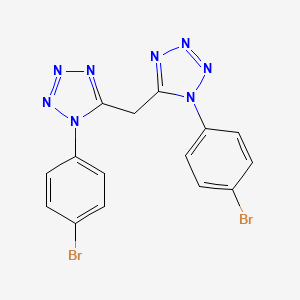
bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane: is an organic compound that features a tetrazole ring substituted with a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate then undergoes a cyclization reaction to form the tetrazole ring. The final step involves the coupling of two tetrazole units with a methylene bridge.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can form coordination complexes with metals, which is useful in materials science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles.
Cyclization: Conditions typically involve heating and the use of solvents like dimethylformamide.
Coupling Reactions: Metal salts and ligands are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted tetrazoles can be formed.
Coordination Complexes:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Coordination Chemistry: Used to form metal complexes with unique properties.
Materials Science:
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.
Drug Design: The tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design.
Industry:
Catalysis: Metal complexes of this compound can be used as catalysts in various chemical reactions.
Sensors: Potential use in the development of chemical sensors due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their electronic properties. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, interacting with biological targets in a similar manner.
Vergleich Mit ähnlichen Verbindungen
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with a triazole ring instead of a tetrazole.
Tetra(p-bromophenyl)methane: Contains multiple bromophenyl groups but lacks the tetrazole ring.
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts: Used in similar coordination chemistry applications.
Uniqueness: Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is unique due to the presence of the tetrazole ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring strong coordination to metal centers or specific biological interactions.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDTPLHHZWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
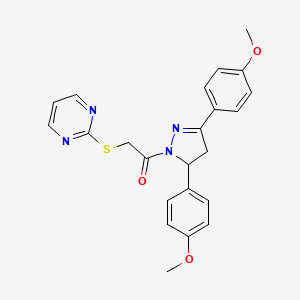
![4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)


![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)
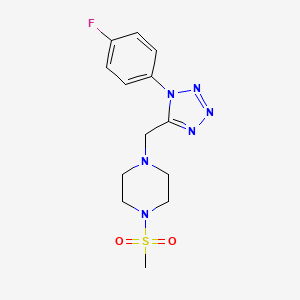
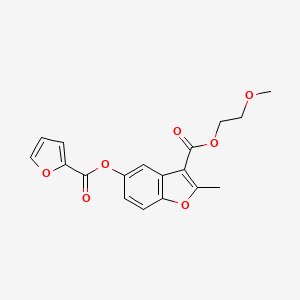
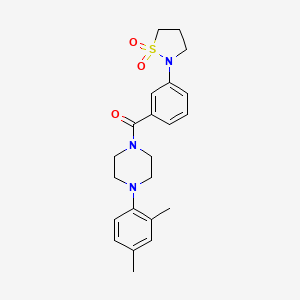
![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B2686977.png)
![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)

![N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)
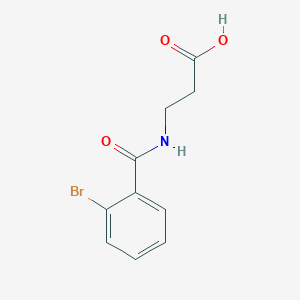
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
